

NMR and mass spectrometry of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Amino-2-(*m*-tolyl)ethanol

Cat. No.: B2980020

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-2-Amino-2-(*m*-tolyl)ethanol**

Abstract

(S)-2-Amino-2-(*m*-tolyl)ethanol is a chiral amino alcohol, a class of compounds that serve as critical building blocks in asymmetric synthesis and are integral to the development of numerous pharmaceutical agents.^[1] Its stereochemical integrity is paramount to its function, necessitating unambiguous structural and stereochemical characterization. This guide provides a detailed technical framework for the analysis of **(S)-2-Amino-2-(*m*-tolyl)ethanol** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to furnish researchers, scientists, and drug development professionals with a robust methodology for compound verification and quality control. The protocols and spectral interpretations herein are designed to be self-validating, providing a clear rationale for each experimental choice and analytical conclusion.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral molecule like **(S)-2-Amino-2-(*m*-tolyl)ethanol**, NMR is

indispensable for verifying the constitutional isomerism and providing the foundational data for more advanced chiral analysis.

Rationale for Experimental Design

The primary objective is the complete structural assignment of the molecule. A standard suite of ^1H and ^{13}C NMR experiments is sufficient to confirm the molecular skeleton.

- ^1H NMR: This experiment identifies all unique proton environments in the molecule. Key insights are derived from chemical shifts (indicating the electronic environment), signal integration (providing proton ratios), and coupling constants (revealing through-bond proton-proton connectivities).
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly sensitive to the carbon's hybridization and substitution, confirming the presence of aromatic, aliphatic, and methyl groups.

The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common initial choice due to its excellent solubilizing power for many organics. However, the acidic protons of the amine ($-\text{NH}_2$) and hydroxyl ($-\text{OH}$) groups can undergo rapid exchange, often resulting in broad signals that may not couple with adjacent protons. Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative as it forms hydrogen bonds with the analyte, slowing down the exchange rate of $-\text{OH}$ and $-\text{NH}_2$ protons, which often allows for the observation of their couplings.[\[2\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **(S)-2-Amino-2-(m-tolyl)ethanol**.
 - Dissolve the sample in ~ 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.[\[1\]](#)
- ^1H NMR Acquisition:

- Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
- Set the spectral width to cover a range of 0-12 ppm.
- Utilize a standard pulse program. Average a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[\[1\]](#)
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon.
 - Set the spectral width to cover a range of 0-160 ppm.
 - A greater number of scans will be required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)

Diagram: Molecular Structure

Caption: Structure of **(S)-2-Amino-2-(m-tolyl)ethanol**.

Predicted ^1H NMR Spectral Analysis

Based on the structure and data from analogous compounds, the following ^1H NMR spectrum (in DMSO-d_6) is predicted:

- Aromatic Protons (m-tolyl group, 4H): These protons will appear in the aromatic region, typically between δ 7.0-7.3 ppm. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets). The protons ortho and para to the aminoethanol substituent will be distinct from the proton between the two substituents.
- Methine Proton (CH-N , 1H): This benzylic proton is adjacent to a stereocenter and the CH_2 group. It is expected to appear as a doublet of doublets (dd) around δ 4.0-4.2 ppm, coupled to the two diastereotopic protons of the CH_2 group.
- Methylene Protons ($\text{CH}_2\text{-O}$, 2H): These protons are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, each likely a doublet of doublets. They are

expected between δ 3.5-3.8 ppm.

- Amine & Hydroxyl Protons (NH₂, OH, 3H): In DMSO-d₆, these exchangeable protons will likely appear as broad singlets. Their chemical shifts are highly variable but can be anticipated around δ 3.0-5.0 ppm.
- Methyl Protons (Ar-CH₃, 3H): The tolyl methyl group will give rise to a sharp singlet around δ 2.3 ppm.[3]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals:

- Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. Two will be quaternary (C-CH₃ and C-CH(N)) and will typically have lower intensity. The chemical shifts will be influenced by the electron-donating methyl group and the aminoethanol substituent.
- Methylene Carbon (CH₂-O, 1C): The carbon attached to the hydroxyl group is expected around δ 65-70 ppm.
- Methine Carbon (CH-N, 1C): The chiral carbon attached to the nitrogen and the aromatic ring is predicted to be in the range of δ 58-62 ppm.
- Methyl Carbon (Ar-CH₃, 1C): The tolyl methyl carbon should appear as a sharp signal around δ 21 ppm.[3]

Data Summary: Predicted NMR shifts

Group	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Aromatic CH	7.0 - 7.3 (m)	120 - 130
Aromatic C-R	N/A	135 - 145
CH-N	4.0 - 4.2 (dd)	58 - 62
CH ₂ -O	3.5 - 3.8 (2x dd)	65 - 70
Ar-CH ₃	~2.3 (s)	~21
NH ₂ / OH	3.0 - 5.0 (br s)	N/A

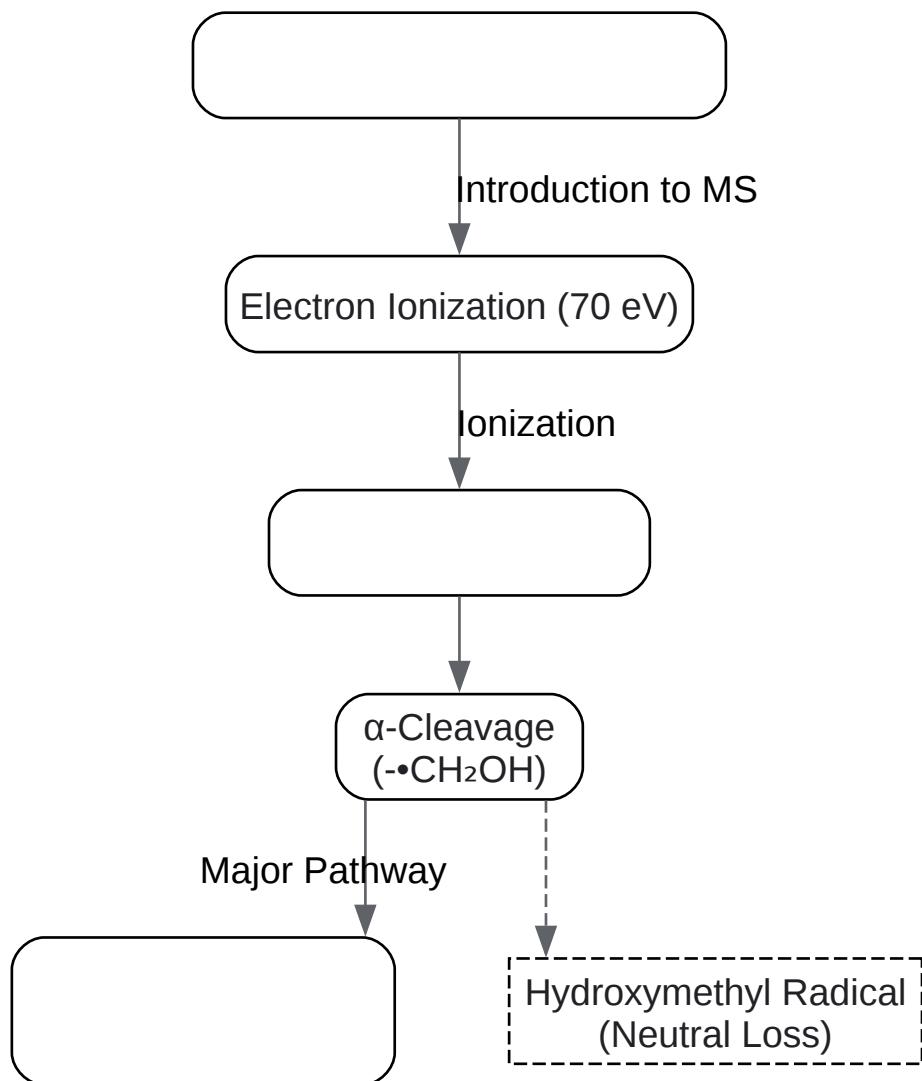
Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Rationale for Experimental Design

The primary goal is to confirm the molecular weight of **(S)-2-Amino-2-(m-tolyl)ethanol** (MW: 151.21 g/mol) and to establish a characteristic fragmentation pattern for identification. Electron Ionization (EI) is a common and effective technique for this class of compounds when coupled with Gas Chromatography (GC-MS). EI is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation that is highly informative for structural elucidation.[\[4\]](#)[\[5\]](#)

Experimental Protocol: GC-MS Analysis


- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
 - Alternatively, derivatization (e.g., with a silylating agent) can be performed to increase volatility, though this will alter the mass spectrum.[\[6\]](#) For initial identification, the underderivatized compound is preferred.
- GC-MS Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.
 - Use a standard non-polar or semi-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
 - Employ a temperature program that allows for the elution of the compound as a sharp peak.
 - Set the mass spectrometer to scan a mass range of m/z 40-200. The ion source is typically operated at 70 eV for standard EI.

Predicted Fragmentation Pathway

Aliphatic amines and alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alpha-cleavage.^[7] For **(S)-2-Amino-2-(m-tolyl)ethanol**, the most favorable fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom and the aromatic ring. This pathway leads to the formation of a resonance-stabilized iminium cation.

- Molecular Ion ($[M]^{+ \cdot}$): The molecular ion peak is expected at m/z 151. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.^[7]
- Alpha-Cleavage (Base Peak): The most significant fragmentation is the loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, mass 31). This results in the formation of the $[\text{m-tolyl-CHNH}_2]^+$ ion, which is stabilized by both the aromatic ring and the nitrogen atom. This fragment is predicted to be the base peak (most abundant ion) at m/z 120. This is analogous to 2-amino-2-phenylethanol, which shows a base peak at m/z 106 from the loss of the same radical.^[8]
- Other Fragments:
 - m/z 91: Formation of a methyl-tropylium ion from the m-tolyl group is a common fragmentation for tolyl-containing compounds.
 - m/z 77: Loss of the methyl group from the m/z 91 fragment or direct fragmentation from the aromatic ring.

Diagram: Primary Fragmentation Workflow

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **(S)-2-Amino-2-(m-tolyl)ethanol**.

Data Summary: Predicted Mass Spectrum

m/z	Predicted Identity	Significance
151	[C ₉ H ₁₃ NO] ⁺	Molecular Ion (M ⁺)
120	[C ₈ H ₁₀ N] ⁺	Base Peak (M - CH ₂ OH)
91	[C ₇ H ₇] ⁺	Methyl-tropylium ion
77	[C ₆ H ₅] ⁺	Phenyl fragment

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of **(S)-2-Amino-2-(m-tolyl)ethanol**. ^1H and ^{13}C NMR confirm the core structure and connectivity, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by an alpha-cleavage event, leading to a base peak at m/z 120. These predicted spectral features serve as a reliable reference for researchers in confirming the identity and purity of this important chiral building block, ensuring the integrity of their subsequent synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. rsc.org [rsc.org]
- 4. whitman.edu [whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Amino-1-phenylethanol, TMS derivative [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NMR and mass spectrometry of (S)-2-Amino-2-(m-tolyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2980020#nmr-and-mass-spectrometry-of-s-2-amino-2-m-tolyl-ethanol\]](https://www.benchchem.com/product/b2980020#nmr-and-mass-spectrometry-of-s-2-amino-2-m-tolyl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com